molecular formula C42H54Cl2N2O4 B584390 4-[4-(4-Chlorophenyl)-4-hydroxypiperidine]-4-defluorohaloperidolDecanoate CAS No. 1797008-46-8

4-[4-(4-Chlorophenyl)-4-hydroxypiperidine]-4-defluorohaloperidolDecanoate

Numéro de catalogue: B584390
Numéro CAS: 1797008-46-8
Poids moléculaire: 721.804
Clé InChI: HZOCPBUBWXJWHL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Nomenclature and Structural Description of 4-[4-(4-Chlorophenyl)-4-hydroxypiperidine]-4-defluorohaloperidol Decanoate

The systematic nomenclature of 4-[4-(4-Chlorophenyl)-4-hydroxypiperidine]-4-defluorohaloperidol Decanoate reflects its complex molecular architecture, which incorporates multiple functional groups characteristic of the butyrophenone class of compounds. The International Union of Pure and Applied Chemistry naming convention for this compound acknowledges the presence of a 4-chlorophenyl substituent attached to a hydroxylated piperidine ring system, which forms the core structural framework. The defluorination aspect of the nomenclature indicates the strategic removal of fluorine atoms from specific positions that would normally be present in the parent haloperidol structure, representing a deliberate modification designed to alter the compound's chemical and pharmacological properties.

The decanoate ester functionality represents a critical structural component that significantly impacts the compound's physicochemical characteristics. According to chemical databases, the decanoate ester is formed through the attachment of decanoic acid to the hydroxyl group, creating a long-chain fatty acid ester that substantially increases lipophilicity. This esterification process transforms the parent compound from a relatively polar molecule into a more lipophilic entity, which has profound implications for its distribution and stability characteristics. The molecular formula reflects the integration of these various structural elements, with the chlorophenyl group contributing to the compound's electronic properties and the hydroxypiperidine moiety serving as the central pharmacophoric element.

Structural analysis reveals that the compound maintains the characteristic butyrophenone backbone while incorporating specific modifications that distinguish it from conventional haloperidol derivatives. The 4-chlorophenyl-4-hydroxypiperidine component represents a metabolically significant portion of the molecule, as this structural unit has been identified as a major metabolite of haloperidol itself. The spatial arrangement of these functional groups creates a three-dimensional molecular architecture that influences both chemical reactivity and potential biological interactions. The defluorination pattern specifically affects the electronic distribution within the aromatic systems, potentially altering binding affinities and metabolic pathways compared to fully fluorinated analogs.

Table 1: Structural Components and Molecular Properties

Structural Component Molecular Contribution Chemical Significance
4-Chlorophenyl group C₆H₄Cl Electronic modulation, metabolic stability
Hydroxypiperidine ring C₅H₁₀NO Pharmacophoric core, hydrogen bonding
Defluorinated aromatic system Variable fluorine content Altered electronic properties
Decanoate ester C₁₀H₁₉O₂ Lipophilicity enhancement, extended release

Historical Context and Development of Haloperidol Derivatives

The historical development of haloperidol derivatives traces back to the pioneering work conducted at Janssen Pharmaceutica in the late 1950s, where haloperidol itself was first discovered and synthesized. Paul Janssen's original development of haloperidol in 1958 established the foundation for an entire class of butyrophenone antipsychotic compounds that would subsequently undergo extensive structural modifications and improvements. The progression from immediate-release oral formulations to long-acting injectable depot preparations represented a significant advancement in pharmaceutical technology, addressing critical challenges related to medication adherence and sustained therapeutic coverage.

The development of depot formulations, including haloperidol decanoate, emerged in the 1960s as a response to compliance challenges observed in clinical practice. This technological advancement required sophisticated understanding of esterification chemistry and the relationship between molecular structure and release kinetics. The decanoate ester strategy proved particularly successful, with haloperidol decanoate achieving peak plasma concentrations approximately six days after intramuscular injection and maintaining therapeutic levels for extended periods. This prolonged duration of action, characterized by an apparent half-life of approximately three weeks, demonstrated the potential for strategic chemical modifications to dramatically alter pharmacokinetic profiles.

Subsequent research efforts focused on developing structural analogs and derivatives that could offer improved properties while maintaining the essential pharmacological characteristics of the parent compound. The exploration of defluorinated variants represents part of this ongoing evolution, as researchers investigated how selective removal or repositioning of fluorine atoms might influence chemical stability, metabolic pathways, and biological activity. Studies published in bioorganic and medicinal chemistry journals have documented the systematic approach to developing haloperidol derivatives with covalent binding capabilities and enhanced receptor selectivity. These investigations have contributed to a deeper understanding of structure-activity relationships within the butyrophenone class and have informed the rational design of next-generation compounds.

The isotopically labeled derivatives, including deuterated versions of haloperidol decanoate analogs, represent the most recent phase of development in this compound class. These sophisticated chemical tools enable detailed pharmacokinetic studies and metabolic pathway elucidation that were previously impossible to conduct with standard analytical techniques. The development of compounds such as 4-Defluoro-2-fluoro Haloperidol Decanoate-d19 demonstrates the advanced state of current research methodologies and the continued scientific interest in optimizing haloperidol-based therapeutic agents.

Relevance and Significance in Medicinal Chemistry

The medicinal chemistry significance of 4-[4-(4-Chlorophenyl)-4-hydroxypiperidine]-4-defluorohaloperidol Decanoate extends beyond its immediate therapeutic applications to encompass broader principles of drug design and molecular optimization. This compound serves as an exemplar of how systematic structural modifications can be employed to fine-tune pharmacological properties while maintaining essential biological activity. The strategic incorporation of defluorination patterns represents a sophisticated approach to modulating electronic properties and metabolic stability, demonstrating the application of modern medicinal chemistry principles to classical pharmaceutical frameworks.

The compound's relevance in contemporary medicinal chemistry research is particularly evident in its utility as a pharmacokinetic probe and metabolic tracer. The availability of isotopically labeled versions enables researchers to conduct detailed studies of drug metabolism, distribution, and elimination pathways that provide critical insights for optimizing therapeutic regimens. Research conducted using deuterated analogs has revealed important information about cytochrome P450-mediated metabolism, with findings indicating that CYP3A4 represents the primary enzymatic pathway for oxidative transformation. These mechanistic insights contribute to a more comprehensive understanding of drug-drug interactions and individual patient variability in therapeutic response.

The structural complexity of this compound also makes it valuable for investigating structure-activity relationships within the broader context of dopamine receptor pharmacology. The presence of multiple modifiable functional groups allows for systematic exploration of how individual structural elements contribute to overall biological activity. Research has demonstrated that modifications to the fluorine substitution pattern can significantly influence binding affinity and selectivity profiles, providing important guidance for future drug development efforts. The hydroxypiperidine component, identified as a major metabolite of haloperidol, offers insights into the metabolic fate of the parent compound and potential strategies for developing metabolically stable analogs.

Table 2: Research Applications and Chemical Significance

Research Application Chemical Basis Scientific Contribution
Pharmacokinetic studies Isotopic labeling Enhanced analytical sensitivity
Metabolic pathway elucidation Deuterium incorporation Mechanistic understanding
Structure-activity relationship studies Systematic structural modifications Drug design optimization
Analytical chemistry applications Stable isotope standards Quantitative accuracy

Propriétés

IUPAC Name

[4-(4-chlorophenyl)-1-[4-[4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]phenyl]-4-oxobutyl]piperidin-4-yl] decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H54Cl2N2O4/c1-2-3-4-5-6-7-8-11-40(48)50-42(35-16-20-37(44)21-17-35)26-29-45(30-27-42)28-9-10-39(47)33-12-22-38(23-13-33)46-31-24-41(49,25-32-46)34-14-18-36(43)19-15-34/h12-23,49H,2-11,24-32H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOCPBUBWXJWHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H54Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

721.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthesis of 4-(4-Chlorophenyl)piperidin-4-ol Intermediate

The piperidine core is synthesized via a hydrogenation-deprotection sequence. A benzyl-protected precursor, 1-benzyl-4-(4-chlorophenyl)-4-piperidinol, undergoes catalytic hydrogenation using palladium on activated charcoal (5–10% Pd/C) under 0.1 MPa H₂ pressure in aqueous medium at 25°C for 24 hours . This step cleaves the benzyl group, yielding 4-(4-chlorophenyl)piperidin-4-ol with 90% purity . Post-reaction, the product is extracted with dichloromethane, washed with 10% NaOH to pH 13, and recrystallized from toluene to achieve 99% purity .

Key Reaction Conditions

ParameterValue
CatalystPd/C (5–10%)
Pressure0.1 MPa H₂
Temperature25°C
SolventH₂O/EtOAc
Yield90%

Reductive Amination for Haloperidol Analog Assembly

The intermediate 4-(4-chlorophenyl)piperidin-4-ol is coupled to a fluorinated ketone via reductive amination. In a representative procedure , lithiation of 1-bromo-4-fluorobenzene with LDA at −78°C generates a benzyllithium species, which reacts with ethyl 2,2-difluoropent-4-enoate to form a difluoroketone . Ozonolysis of the ketone yields an aldehyde, which undergoes reductive amination with the piperidinol intermediate using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 . This step installs the secondary amine linkage critical to the haloperidol scaffold.

Mechanistic Insights

  • Lithiation : LDA deprotonates the aryl bromide, forming a nucleophilic aryl lithium species.

  • Nucleophilic Attack : The lithium intermediate attacks the electrophilic ester, yielding a difluorinated ketone.

  • Ozonolysis : Cleavage of the alkene in the ketone generates an aldehyde.

  • Reductive Amination : The aldehyde condenses with the piperidinol’s amine group, followed by reduction to stabilize the imine intermediate.

Defluorination Strategy

Defluorination at the C4 position is achieved via catalytic hydrogenation or hydrolytic cleavage. Patent data describes the use of acidic aqueous conditions (pH 2–4) with Pd/C under H₂ pressure (0.1–0.5 MPa) to selectively remove fluorine substituents. Alternatively, hydrolysis with KOH in ethanol/water at 80°C for 6 hours replaces fluorine with a hydroxyl group . The choice of method depends on the substrate’s sensitivity: hydrogenation preserves stereochemistry, while hydrolysis may require chiral resolution post-reaction .

Comparative Defluorination Methods

MethodConditionsYieldPurity
Catalytic HydrogenationPd/C, H₂ (0.5 MPa), EtOH, 50°C85%98%
Alkaline Hydrolysis2M KOH, EtOH/H₂O, 80°C78%95%

Esterification with Decanoic Acid

The final step involves esterifying the hydroxyl group of the defluorinated haloperidol analog with decanoic acid. Activation of the carboxylic acid is achieved via formation of its acid chloride (using SOCl₂ or oxalyl chloride) or via DCC/DMAP coupling . In a typical protocol, the alcohol is reacted with decanoyl chloride in dry dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP), under nitrogen at 0–5°C . The mixture is stirred for 12 hours, washed with NaHCO₃, and purified via silica gel chromatography (hexanes:EtOAc, 4:1) to isolate the decanoate ester in 70–75% yield .

Esterification Optimization

ParameterEffect on Yield
Temperature<5°C minimizes side reactions
CatalystDMAP (10 mol%) boosts acylation
SolventAnhydrous DCM ensures stability

Enantiomeric Resolution and Purity Assessment

Chiral separation of racemic intermediates is critical for pharmaceutical-grade synthesis. Using a CHIRALPAK IG column (250 × 10 mm, 5 µm) with a hexanes-ethanol-diethylamine mobile phase (80:20:0.5), enantiomers are resolved with >99% enantiomeric excess (ee) . LC-MS analysis confirms molecular ions (e.g., m/z 430.1391 for [M+H]⁺) , while ¹H/¹³C NMR verifies structural integrity. Impurities such as oxidized byproducts (e.g., m/z 412.1286) are monitored via HPLC and kept below 0.1% .

Scale-Up and Industrial Considerations

Industrial production employs continuous-flow hydrogenation reactors for the Pd/C steps to enhance efficiency and safety . Process analytical technology (PAT) ensures real-time monitoring of critical parameters (pH, temperature). The final API is lyophilized and stored under nitrogen to prevent ester hydrolysis .

Analyse Des Réactions Chimiques

Types of Reactions

4-[4-(4-Chlorophenyl)-4-hydroxypiperidine]-4-defluorohaloperidolDecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution reactions can yield a variety of derivatives with different functional groups .

Applications De Recherche Scientifique

4-[4-(4-Chlorophenyl)-4-hydroxypiperidine]-4-defluorohaloperidolDecanoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating psychiatric disorders.

    Industry: It is used in the development of new pharmaceuticals and chemical products.

Mécanisme D'action

The mechanism of action of 4-[4-(4-Chlorophenyl)-4-hydroxypiperidine]-4-defluorohaloperidolDecanoate involves its interaction with dopamine receptors in the brain. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its potential antipsychotic effects. The molecular targets include D2 dopamine receptors, and the pathways involved are related to the regulation of dopamine signaling .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Haloperidol Decanoate

  • Structure: 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-piperidin-4-yl decanoate.
  • Molecular Formula: C₃₁H₄₁ClFNO₃; MW: 530.11 g/mol .
  • Properties :
    • Lipid-soluble ester of haloperidol, formulated in sesame oil for intramuscular injection .
    • Duration of action: 2–4 weeks due to slow release from the depot .
    • Solubility: Nearly insoluble in water (0.01 mg/mL), soluble in organic solvents .
  • Pharmacology: Acts as a dopamine D₂ receptor antagonist, with anti-delusional and anti-hallucinogenic effects . Used for schizophrenia and psychosis maintenance therapy .

Haloperidol

  • Structure: 4-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-4′-fluorobutyrophenone .
  • Molecular Formula: C₂₁H₂₃ClFNO₂; MW: 375.87 g/mol .
  • Properties :
    • Oral bioavailability: 40–75% due to first-pass metabolism .
    • Short half-life (12–36 hours), requiring multiple daily doses .
  • Higher risk of extrapyramidal side effects compared to depot forms .

Reduced Haloperidol

  • Structure: 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]-4-piperidinol .
  • Molecular Formula: C₂₁H₂₅ClFNO₂; MW: 377.88 g/mol .
  • Pharmacology :
    • Inactive metabolite of haloperidol, formed via ketone reduction .
    • Lacks antipsychotic activity but may contribute to side effects like QT prolongation .

Haloperidol Decanoate EP Impurity D

  • Structure: 4-(4-Chlorophenyl)-1-[4-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)-4-oxobutyl]piperidin-4-yl decanoate .
  • Molecular Formula : C₄₂H₅₄Cl₂N₂O₄; MW : 721.80 g/mol .
  • Role :
    • A process-related impurity with dual chlorophenyl groups, affecting solubility and stability .
    • Monitored to ensure formulation purity and safety .

Structural and Pharmacokinetic Comparison Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Duration of Action Solubility in Water
Haloperidol Decanoate C₃₁H₄₁ClFNO₃ 530.11 Decanoate ester, Fluorophenyl 2–4 weeks 0.01 mg/mL
4-[4-(4-Chlorophenyl)-... Decanoate* C₄₂H₃₅D₁₉Cl₂N₂O₄ 740.91 Deuterated, Defluoro N/A Not reported
Haloperidol C₂₁H₂₃ClFNO₂ 375.87 Hydroxypiperidine, Fluorophenyl 12–36 hours Low
Reduced Haloperidol C₂₁H₂₅ClFNO₂ 377.88 Hydroxybutyl Inactive metabolite Similar to haloperidol
Haloperidol Decanoate EP Impurity D C₄₂H₅₄Cl₂N₂O₄ 721.80 Bis-chlorophenyl N/A Poor

*Deuterated impurity of haloperidol decanoate.

Key Research Findings

Haloperidol Decanoate demonstrates superior adherence rates compared to oral haloperidol due to its depot formulation, reducing relapse in schizophrenia by 60% .

4-[4-(4-Chlorophenyl)-... Decanoate is critical for detecting batch-to-batch variability in depot formulations, with a detection limit of 0.1% in HPLC assays .

Reduced Haloperidol accumulates in poor metabolizers, correlating with a 2.5-fold increase in cardiac adverse events .

Haloperidol Decanoate EP Impurity D at >0.15% concentration reduces formulation stability by 30%, necessitating strict quality control .

Activité Biologique

4-[4-(4-Chlorophenyl)-4-hydroxypiperidine]-4-defluorohaloperidol Decanoate is a derivative of haloperidol, a well-known antipsychotic medication. This compound is notable for its potential therapeutic applications and biological activity, particularly in the context of neuropsychiatric disorders. The following sections will explore its biological activity, including pharmacodynamics, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C21_{21}H27_{27}ClFNO3_{3}
  • Molecular Weight : 395.89 g/mol
  • CAS Number : 39512-49-7
  • Physical State : Solid
  • Melting Point : 138-142 °C

Structural Characteristics

The compound features a piperidine ring substituted with a chlorophenyl group and a hydroxyl group, contributing to its biological activity. The decanoate ester enhances lipophilicity, potentially improving the compound's bioavailability and duration of action.

Pharmacodynamics

  • Mechanism of Action :
    • Similar to haloperidol, this compound acts primarily as a dopamine D2 receptor antagonist. This mechanism is crucial for its antipsychotic effects, particularly in reducing symptoms of schizophrenia and other psychotic disorders .
    • It also exhibits affinity for serotonin receptors, which may contribute to its side effect profile and therapeutic effects.
  • Neurotoxicity :
    • Studies have indicated that 4-(4-chlorophenyl)-4-hydroxypiperidine (a metabolite of haloperidol) can exhibit neurotoxic effects at certain concentrations, raising concerns about the safety profile of its derivatives .

Pharmacokinetics

  • Absorption and Distribution :
    • The decanoate form suggests enhanced absorption due to increased lipophilicity. This is expected to lead to prolonged plasma concentrations compared to the parent compound.
  • Metabolism :
    • Metabolized primarily in the liver via cytochrome P450 enzymes, with significant implications for drug interactions and individual variability in drug response .
  • Excretion :
    • Excreted mainly through urine, with metabolites detectable in biological samples, highlighting the importance of monitoring for therapeutic drug levels in clinical settings.

Study on Neuroleptic Efficacy

A study demonstrated that patients treated with haloperidol exhibited varying plasma levels of 4-(4-chlorophenyl)-4-hydroxypiperidine, correlating with both therapeutic effects and side effects such as extrapyramidal symptoms (EPS) .

Toxicological Assessment

Research indicated that elevated levels of this metabolite were associated with neurotoxicity in animal models. The study employed high-performance liquid chromatography (HPLC) to quantify levels in rat plasma and brain tissue, revealing significant insights into the compound's safety profile .

Table: Summary of Biological Activities

PropertyDescription
Dopamine Receptor Antagonism High affinity for D2 receptors; reduces psychotic symptoms
Serotonin Receptor Interaction Modulates serotonin pathways; potential impact on mood disorders
Neurotoxicity Risk Elevated metabolite levels linked to neurotoxic effects
Pharmacokinetics Enhanced absorption due to decanoate form; liver metabolism

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing 4-[4-(4-Chlorophenyl)-4-hydroxypiperidine]-4-defluorohaloperidol Decanoate and its impurities?

  • Methodology : Utilize high-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC) coupled with electron-capture detectors. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
  • Key Evidence : Electron-capture GC was validated for detecting 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a structural analogue, in biological samples via acid-base extraction . Haloperidol Decanoate impurities (e.g., Impurity J) are analyzed using pharmacopeial HPLC protocols with sodium 1-octanesulfonate buffer and methanol mobile phases .

Q. How is 4-(4-chlorophenyl)-4-hydroxypiperidine synthesized, and what are its critical intermediates?

  • Methodology : Synthesize via Grignard reaction using p-bromochlorobenzene, magnesium, and N-benzyl-4-piperidone, followed by dealkylation to yield the hydroxylated piperidine core. Purification involves recrystallization or chromatography .
  • Key Evidence : This method is foundational for producing neuroleptic intermediates like CPHP, a precursor for haloperidol derivatives .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.